4-Bromo-5-(trifluorométhyl)pyridin-2-amine

Vue d'ensemble

Description

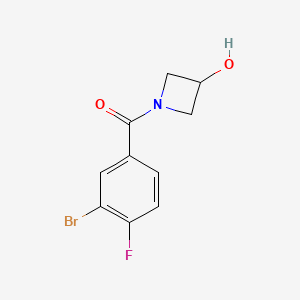

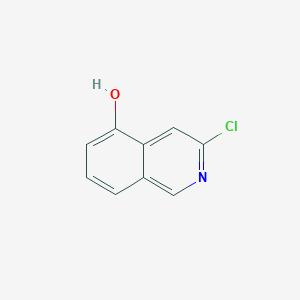

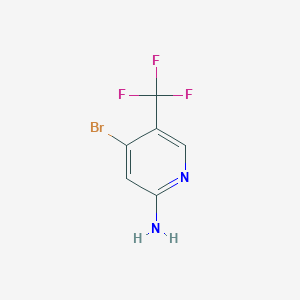

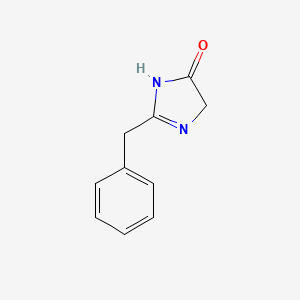

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the CAS Number: 1227599-92-9. It has a molecular weight of 241.01 .

Molecular Structure Analysis

The linear formula of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is C6H4BrF3N2 . The InChI key and InChI code can be found in the product documentation .Physical And Chemical Properties Analysis

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a solid substance . It has a molecular weight of 241.01 . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Chimie Médicinale : Synthèse d'Antagonistes du Récepteur CGRP

Ce composé est utilisé dans la synthèse d'antagonistes du récepteur CGRP (peptide lié au gène de la calcitonine), qui sont utilisés pour traiter les migraines. Le groupe trifluorométhyle dans le composé joue un rôle crucial dans l'activité pharmacologique de ces antagonistes .

Synthèse Organique : Déprotonation Régiosélective

En chimie organique, 4-Bromo-5-(trifluorométhyl)pyridin-2-amine est utilisé pour la déprotonation régiosélective en C-3 avec LDA (Diisopropylamidure de lithium), suivie d'un piégeage avec du dioxyde de carbone pour produire les dérivés d'acide nicotinique correspondants .

Recherche Antimicrobienne : Développement d'Agents Antimicrobiens

La recherche suggère que les dérivés de ce composé présentent des effets antimicrobiens, qui peuvent être exploités pour développer de nouveaux agents antimicrobiens .

Chimie des Insecticides : Propriétés de Contrôle des Ravageurs

La présence du groupe trifluorométhyle et de la structure pyridine dans ce composé contribue à ses propriétés supérieures de contrôle des ravageurs, ce qui en fait un composant précieux dans le développement d'insecticides .

Catalyse : Réactions Catalysées par le Palladium

Il sert de substrat dans les réactions d'α-arylation catalysées par le palladium, qui sont importantes dans la formation de liaisons carbone-carbone, un processus fondamental en synthèse organique .

Intermédiaires Pharmaceutiques : Synthèse de Médicaments

Le composé est également un intermédiaire important dans la synthèse de divers produits pharmaceutiques, contribuant au squelette structural des ingrédients pharmaceutiques actifs .

Safety and Hazards

The safety information for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine indicates that it has a signal word of "Warning" . The hazard statements include “Causes skin irritation” and "Causes serious eye irritation" . The precautionary statements include “Wash skin thoroughly after handling”, “Wear protective gloves/eye protection/face protection”, and "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes essential to purine metabolism, such as adenine deaminase (ada) .

Mode of Action

Molecules with a -cf3 group have been reported to exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been known to result in elevated intracellular levels of datp, which may block dna synthesis through the inhibition of ribonucleotide reductase .

Result of Action

Similar compounds have been known to inhibit rna synthesis and selectively deplete cd26+ lymphocytes .

Analyse Biochimique

Biochemical Properties

4-Bromo-5-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including ribonucleotide reductase and reverse transcriptase . The interaction with ribonucleotide reductase results in the inhibition of DNA synthesis, while its interaction with reverse transcriptase affects RNA synthesis. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can bind to DNA molecules, influencing their structure and function .

Cellular Effects

The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of ribonucleotide reductase, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which in turn blocks DNA synthesis . This inhibition can result in altered cell cycle progression and potentially induce cell death in certain cell types. Furthermore, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine has been shown to selectively deplete CD26+ lymphocytes, impacting immune cell function .

Molecular Mechanism

At the molecular level, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various binding interactions with biomolecules. The compound can inhibit enzymes such as ribonucleotide reductase and reverse transcriptase by binding to their active sites, thereby preventing their normal function . This inhibition leads to disruptions in DNA and RNA synthesis, affecting overall cellular function. Additionally, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can interact with DNA molecules, potentially altering their structure and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine can change over time. The compound is relatively stable when stored under appropriate conditions, such as in an inert atmosphere at temperatures between 2-8°C . Prolonged exposure to light or higher temperatures may lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and DNA synthesis disruption .

Dosage Effects in Animal Models

The effects of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity and DNA synthesis. At higher doses, it can induce toxic effects, including cell death and immune cell depletion . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate DNA and RNA synthesis. The compound’s inhibition of ribonucleotide reductase affects the metabolic flux of deoxyribonucleotide triphosphates, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on cellular metabolism and overall function.

Transport and Distribution

Within cells and tissues, 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine is critical for its activity and function. The compound is known to localize to the nucleus, where it interacts with DNA and enzymes involved in nucleic acid synthesis . Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments or organelles within the cell, ensuring its effective function.

Propriétés

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBWYOANHJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-92-9 | |

| Record name | 4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B1381473.png)

![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)